(R)-3-Amino-4-methylpentan-1-ol hydrochloride

Description

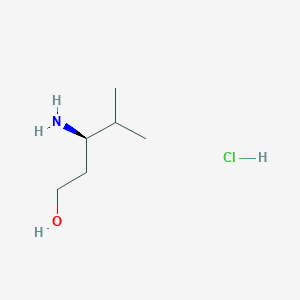

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-amino-4-methylpentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSHCPKBDXKMIX-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-methylpentan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as ®-4-methyl-2-pentanol.

Amination: The hydroxyl group of the starting material is converted to an amino group through a series of reactions. This can be achieved by first converting the alcohol to a leaving group (e.g., tosylate) and then substituting it with an amine.

Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-3-Amino-4-methylpentan-1-ol hydrochloride.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-methylpentan-1-ol hydrochloride may involve:

Large-Scale Synthesis: The synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) are employed to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-methylpentan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: The major products include ketones or aldehydes, depending on the specific conditions used.

Reduction: The major product is a primary amine.

Substitution: The major products are new amine derivatives with various functional groups attached.

Scientific Research Applications

Pharmaceutical Applications

Precursor for Analgesics

One of the primary applications of (R)-3-Amino-4-methylpentan-1-ol hydrochloride is in the synthesis of analgesics, particularly Tapentadol, which is used for treating moderate to severe pain. The compound's chiral nature allows for the development of enantiomerically pure drugs that can exhibit distinct pharmacological properties, enhancing efficacy and reducing side effects .

Neuropharmacological Potential

Research indicates that this compound interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Studies have shown that this compound can modulate enzyme activity and receptor interactions, which could lead to novel treatments for conditions like neuropathic pain .

Chemical Synthesis

Chiral Building Block

In organic chemistry, this compound serves as a valuable chiral building block. Its unique stereochemistry facilitates the synthesis of complex organic molecules, making it essential for developing new compounds with specific biological activities.

Synthesis of Functionalized Amino Acids

This compound is also utilized in synthesizing functionalized amino acids that act as inhibitors of GABA transporters. Such compounds are critical in developing treatments for anxiety and other neurological conditions by modulating GABAergic signaling pathways .

Industrial Applications

Intermediate in Agrochemicals

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals. Its ability to undergo various chemical transformations allows it to be incorporated into different formulations aimed at enhancing agricultural productivity.

Research and Development

Studies on Enzyme Interaction

Recent studies have focused on the compound's ability to influence enzyme activity, particularly in metabolic pathways. Research has demonstrated that varying concentrations of this compound can significantly affect the catalytic efficiency of specific enzymes, highlighting its importance in drug development processes where enzyme modulation is crucial .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-3-Amino-4-methylpentan-1-ol HCl | Primary amine at C1, hydroxyl at C3 | Precursor for analgesics like Tapentadol |

| (S)-3-Amino-4-methylpentan-1-ol HCl | Stereoisomer with specific optical activity | Influences binding affinity to receptors |

| 1-Amino-3-methylbutan-2-ol | Structurally related compound | Different stereochemistry affecting reactivity |

Mechanism of Action

The mechanism of action of ®-3-Amino-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding or act as a nucleophile in enzymatic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Functional Group and Structural Variations

The compound’s closest analogs include:

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (CAS: 1422051-73-7): Key difference: Substitution of the hydroxyl group (-OH) with a methyl ester (-COOCH₃) at the first carbon. Impact: The ester group reduces polarity compared to the hydroxyl group, altering solubility and reactivity. This compound is more lipophilic, favoring organic-phase reactions .

4-DPCA and 2-DPCA derivatives (e.g., substituted diphenylcyclopropane carboxylic acids):

Physicochemical Properties

*Calculated based on assumed formula C₆H₁₄ClNO.

Analytical and Pharmacological Profiles

- Analytical Methods :

- Biological Activity: Hydrochloride salts like paroxetine HCl and cyproheptadine HCl () exhibit enhanced bioavailability due to improved solubility.

Key Research Findings and Trends

- Stereochemical Influence: The (R)-configuration is critical for enantioselective interactions, as seen in other chiral pharmaceuticals. For example, (S)-isomers of amino alcohols often show divergent biological activities .

- Salt Form Advantages : Hydrochloride salts universally improve water solubility and thermal stability compared to free bases, as validated in compounds like sanguinarine HCl () .

- Synthetic Utility: The hydroxyl group in the target compound enables derivatization (e.g., esterification), contrasting with pre-functionalized analogs like (R)-Methyl 3-amino-4,4-dimethylpentanoate HCl .

Biological Activity

(R)-3-Amino-4-methylpentan-1-ol hydrochloride, also known as AMPA, is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound is structurally related to other amino alcohols and is primarily studied for its pharmacological effects, including neuroprotective properties and its role in modulating neurotransmitter systems.

- Chemical Formula : C₅H₁₃ClN₂O

- Molecular Weight : 150.62 g/mol

- CAS Number : 942579-86-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the glutamate receptors. It acts as a partial agonist at the AMPA receptor, which is crucial for fast synaptic transmission in the central nervous system. This interaction can enhance synaptic plasticity, which is vital for learning and memory processes.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective effects. It has been shown to:

- Reduce neuronal apoptosis : Studies have demonstrated that this compound can decrease cell death in neuronal cultures subjected to oxidative stress.

- Inhibit neuroinflammation : The compound appears to modulate inflammatory responses in neurodegenerative models, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Studies

In various pharmacological studies, this compound has been evaluated for its efficacy in:

- Cognitive enhancement : Animal models have shown improved cognitive function and memory retention when administered this compound.

- Pain modulation : Preliminary studies suggest it may have analgesic properties, making it a candidate for pain management therapies.

Case Study 1: Neuroprotection in Ischemic Injury

A study investigated the effects of this compound on ischemic neuronal injury. The results indicated that treatment with the compound significantly reduced infarct size and improved neurological scores in rodent models of stroke. The proposed mechanism involved the modulation of glutamate release and subsequent reduction in excitotoxicity.

Case Study 2: Cognitive Enhancement in Alzheimer's Models

In a transgenic mouse model of Alzheimer’s disease, administration of this compound led to improvements in memory tasks compared to control groups. The compound's ability to enhance AMPA receptor activity was linked to increased synaptic plasticity markers.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cultures | Study on oxidative stress |

| Cognitive Enhancement | Improved memory retention in mice | Alzheimer's model study |

| Pain Modulation | Analgesic effects observed | Preliminary pharmacology |

| Mechanism | Description | Reference |

|---|---|---|

| AMPA Receptor Modulation | Partial agonist activity enhancing synaptic plasticity | Neuropharmacology study |

| Inflammation Reduction | Decreased levels of pro-inflammatory cytokines | Neuroinflammation study |

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (R)-3-Amino-4-methylpentan-1-ol hydrochloride, and how is stereochemical purity validated?

Methodological Answer:

- Synthesis : Asymmetric hydrogenation of chiral enamine intermediates or enzymatic resolution of racemic mixtures are common approaches. For example, Enamine Ltd. catalogs this compound as a building block, suggesting its synthesis involves enantioselective methods to preserve the (R)-configuration .

- Validation : Chiral HPLC with polarimetric detection or NMR analysis using chiral shift reagents (e.g., europium complexes) confirms stereochemical purity. Deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) may require LC-MS for isotopic validation .

Q. What analytical techniques are recommended for characterizing this compound in bulk and solution phases?

Methodological Answer:

- Bulk Analysis : FT-IR for functional group identification (amine, alcohol), X-ray crystallography for absolute configuration, and elemental analysis for stoichiometric validation.

- Solution Analysis : Reverse-phase HPLC with UV detection (210–220 nm for amine detection) or ion-exchange chromatography for hydrochloride salt quantification. Reference standards from pharmaceutical impurity lists (e.g., LGC Standards) ensure method accuracy .

Q. What safety protocols are critical when handling hydrochloride salts of amino alcohols in laboratory settings?

Methodological Answer:

- Preventive Measures : Use fume hoods to avoid inhalation of HCl vapors. Wear nitrile gloves and goggles to prevent skin/eye contact. Store in sealed containers at 2–8°C to prevent hygroscopic degradation .

- Emergency Response : For spills, neutralize with sodium bicarbonate and absorb with inert materials. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for potential respiratory irritation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance metabolic or pharmacokinetic studies?

Methodological Answer:

- Synthesis : Incorporate deuterium at the methyl or pentanol positions via catalytic deuteration or Grignard reactions with deuterated reagents. For example, 4-Amino-1-pentanol-d4 Hydrochloride is used in ANDA applications for tracer studies .

- Applications : LC-MS/MS quantifies labeled compounds in biological matrices, enabling precise tracking of metabolic pathways or drug-drug interactions. Validate methods per ICH Q2(R1) guidelines .

Q. What strategies resolve contradictions in chiral resolution data between computational predictions and experimental results for this compound?

Methodological Answer:

- Computational Adjustments : Re-evaluate molecular dynamics simulations (e.g., using Gaussian or Schrödinger Suite) to account for solvent effects or protonation states of the amine group.

- Experimental Validation : Cross-validate with circular dichroism (CD) spectroscopy or single-crystal XRD. Studies on similar compounds (e.g., (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride) highlight the impact of hydrogen bonding on chiral recognition .

Q. How can researchers design impurity profiling workflows for this compound in pharmaceutical intermediates?

Methodological Answer:

- Impurity Identification : Use HPLC-MS to detect byproducts like diastereomers or N-alkylated derivatives. Reference standards (e.g., "Imp. A(EP)" from LGC Standards) aid in spike-recovery experiments .

- Quantification : Apply threshold-based integration (e.g., 0.1% ICH limit) with corona-charged aerosol detection (CAD) for non-UV-active impurities.

Method Development & Validation

Q. What experimental parameters optimize the stability of this compound in aqueous buffers for long-term studies?

Methodological Answer:

Q. How do visuospatial modeling tools (e.g., Jmol) improve the interpretation of stereochemical assignments for this compound?

Methodological Answer:

- 3D Visualization : Jmol or PyMOL renders Newman projections and chair conformations to correlate experimental NMR coupling constants with spatial arrangements. Studies show 3D tools enhance accuracy in stereochemical problem-solving by 30% compared to 2D methods .

- Training : Incorporate eye-tracking metrics (e.g., fixation duration on chiral centers) to optimize educational modules for synthetic chemists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.